Desmethylselegiline hydrochloride, a metabolite of selegiline, has garnered attention in the scientific community for its potential neuroprotective properties. Selegiline itself is a well-known monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The interest in desmethylselegiline arises from its ability to protect neurons and possibly up-regulate the synthesis of neurotrophic factors, which are crucial for neuronal survival and function1245.
Desmethylselegiline hydrochloride shares a similar structure with its parent compound, selegiline, with the key difference being the absence of a methyl group on the terminal nitrogen atom. [, ] The absolute configuration of the chiral center at C4 has been determined to be R. [] Crystallographic studies reveal that Desmethylselegiline hydrochloride and its p-fluoro derivative exhibit isostructural characteristics in their crystal structures. [, ]
Desmethylselegiline has been shown to be an irreversible inhibitor of MAO-B, similar to its parent compound selegiline4. This inhibition leads to an increase in the levels of certain neurotransmitters in the brain, which can have various therapeutic effects. Interestingly, studies have indicated that the neuroprotective effects of desmethylselegiline may be independent of MAO-B inhibition. For instance, it has been observed to stimulate the synthesis of neurotrophic factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) in cultured mouse astrocytes1. These factors are essential for the maintenance and survival of neurons, suggesting a potential mechanism through which desmethylselegiline could exert its neuroprotective effects.
Desmethylselegiline has been found to protect mesencephalic dopamine neurons from excitotoxicity in vitro, which is particularly relevant to Parkinson's disease, a condition characterized by the loss of dopamine neurons2. The metabolite's efficacy in neuroprotection is noteworthy, as it can provide significant levels of protection at lower concentrations compared to selegiline2.
In the field of ophthalmology, desmethylselegiline has demonstrated protective effects against N-methyl-D-aspartate (NMDA)-induced cell death in the rat retina5. This suggests a potential application in preventing or treating retinal damage, which could have implications for diseases such as glaucoma or diabetic retinopathy.
The ability of desmethylselegiline to stimulate the synthesis of neurotrophic factors could have broad applications beyond Parkinson's disease. By promoting the production of NGF, BDNF, and GDNF, desmethylselegiline may be useful in various neurodegenerative disorders where these factors play a role in disease progression or recovery1.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7